molecular formula C14H16N2O2 B1671714 Etomidate CAS No. 33125-97-2

Etomidate

カタログ番号: B1671714
CAS番号: 33125-97-2
分子量: 244.29 g/mol
InChIキー: NPUKDXXFDDZOKR-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

エトミデートは、イミダゾールとエチル1-フェニルエチルカルボン酸エステルを含む一連の化学反応によって合成されます。合成ルートには通常、次の手順が含まれます。

    イミダゾール誘導体の形成: 最初のステップでは、イミダゾールとエチル1-フェニルエチルカルボン酸エステルを反応させて、イミダゾール誘導体を形成します。

    エステル化: イミダゾール誘導体はエステル化を受け、エトミデートを生成します。

エトミデートの工業生産方法は、反応条件を最適化して、高い収率と純度を確保することを含みます。 このプロセスには、温度、圧力、反応時間を制御して、目的の製品を得ることが含まれます .

化学反応の分析

エトミデートは、次のようないくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、加水分解のためのエステラーゼ、置換反応のためのさまざまな触媒が含まれます。 加水分解によって生成される主な生成物は、エトミデートカルボン酸です .

科学研究への応用

エトミデートは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Anesthesia Induction

Etomidate is primarily used for the induction of general anesthesia due to its rapid onset and favorable hemodynamic profile. Key characteristics include:

  • Rapid Onset : this compound quickly reaches the central nervous system, allowing for a smooth transition into anesthesia.
  • Hemodynamic Stability : It minimally affects cardiovascular parameters, making it suitable for patients with cardiovascular instability or those undergoing high-risk surgeries .
  • Short Duration of Action : The short half-life allows for quick recovery, which is beneficial in outpatient surgical settings .

Case Study: Anesthesia in Cardiac Surgery

In a study involving patients undergoing cardiac surgery, this compound was shown to maintain hemodynamic stability without significant blood pressure fluctuations, thus reducing the risk of perioperative complications .

Critical Care Sedation

In critical care environments, this compound is often employed for sedation and intubation in critically ill patients. Its advantages include:

Case Study: Sedation in Sepsis

A retrospective analysis highlighted that this compound administration in septic patients did not correlate with increased mortality rates, suggesting its safety in this vulnerable population despite concerns regarding adrenal suppression .

Procedural Sedation

This compound is also indicated for procedural sedation due to its rapid action and minimal side effects. Common applications include:

  • Tracheal Intubation : It is frequently used during rapid sequence intubation due to its fast onset and short duration .
  • Reduction of Dislocated Joints : this compound provides effective sedation for brief procedures without analgesic properties .

Case Study: Emergency Medicine

In emergency medicine settings, this compound has been successfully used for sedation during rapid sequence intubation, demonstrating predictable effects and rapid recovery times .

Off-label Uses

Beyond its primary applications, this compound has off-label uses that leverage its pharmacological properties:

  • Inhibition of Steroidogenesis : this compound has been utilized to manage conditions like Cushing syndrome by inhibiting cortisol production through blockade of specific enzymes involved in steroid synthesis .
  • Anticonvulsant Properties : Its action on GABA receptors can help control seizures, particularly in emergency situations .

Pharmacological Mechanism

This compound acts primarily as a positive allosteric modulator of GABA_A receptors in the central nervous system. This mechanism enhances inhibitory neurotransmission, leading to sedation and hypnosis. Its unique structure allows it to maintain cardiovascular stability while providing effective anesthesia and sedation.

Data Table: Comparison of Anesthetic Agents

FeatureThis compoundPropofolThiopental
Onset of ActionRapid (30-60 sec)Rapid (30 sec)Rapid (30 sec)
Duration of ActionShort (3-5 min)Short (5-10 min)Short (10-15 min)
Hemodynamic StabilityExcellentVariablePoor
Respiratory DepressionMinimalModerateSignificant
Analgesic PropertiesNoneNoneNone

作用機序

エトミデートは、γ-アミノ酪酸A型(GABA_A)受容体の正の同種異方性調節因子として作用することによって効果を発揮します . GABAの受容体への結合を促進し、神経細胞への塩化物イオンの流入量が増加し、その結果、過分極が起こります . この過分極は、神経細胞の発火を抑制し、鎮静、催眠、麻酔をもたらします . エトミデートの独特の作用機序は、GABA_A受容体の塩化物イオンチャネルに関連する別の部位に結合することです .

類似の化合物との比較

エトミデートは、プロポフォール、チオペンタール、ケタミンなどの他の静脈麻酔薬と比較されることがよくあります。主な比較を以下に示します。

エトミデートの独自性は、循環器系と呼吸器系への影響を最小限に抑えながら、麻酔を急速に誘導できる点にあります。このため、ヘモダイナミック不安定な患者にとって好ましい選択肢となっています .

類似の化合物

  • プロポフォール
  • チオペンタール
  • ケタミン
  • メトキシエチルエトミデート塩酸塩(ET-26)
  • ABP-700

これらの化合物は、エトミデートと薬理学的特性を共有していますが、作用開始、作用時間、副作用のプロフィールが異なります .

生物活性

Etomidate is a short-acting intravenous anesthetic agent widely used for induction in general anesthesia. Its unique pharmacological profile, particularly its action on the GABA_A receptor, contributes to its effectiveness and safety in various clinical settings. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and associated case studies.

Pharmacodynamics

Mechanism of Action

This compound primarily acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in increased chloride ion conductance through the receptor channel, leading to hyperpolarization of neurons and subsequent sedation or anesthesia. The R(+) enantiomer of this compound exhibits significantly higher hypnotic potency than the S(−) enantiomer, with a potency increase ranging from 10 to 20 times .

GABA_A Receptor Interaction

The interaction of this compound with GABA_A receptors is characterized by:

  • Stereoselectivity : The R(+) enantiomer is more effective at modulating receptor activity.
  • Subunit Composition : Receptors containing β2 and/or β3 subunits are more sensitive to this compound than those with β1 subunits. The presence of γ subunits also influences this compound sensitivity .
  • Tonic Inhibition : Clinical concentrations of this compound enhance tonic inhibitory currents mediated by extrasynaptic GABA_A receptors, which may play a crucial role in its anesthetic effects .

Pharmacokinetics

Metabolism and Distribution

This compound is rapidly metabolized by hepatic esterases into a carboxylic acid and ethanol. The pharmacokinetic profile follows a three-compartment model with distinct phases:

  • Distribution Phase : Rapid distribution into highly perfused tissues.
  • Redistribution Phase : Intermediate redistribution into peripheral tissues.
  • Elimination Phase : Slow terminal elimination .

Key pharmacokinetic parameters include:

ParameterValue
Volume of DistributionCentral: 4.5 L/kg
Peripheral: 74.9 L/kg
Half-lifeApproximately 3 hours
ClearanceHigh due to hepatic metabolism

Clinical Applications

Induction of Anesthesia

This compound is favored for its minimal cardiovascular effects, making it suitable for patients with compromised hemodynamics. It does not significantly depress respiratory function, which is critical in emergency settings .

Comparative Studies

Recent studies have compared this compound with other anesthetics like propofol:

  • EPIC Trial (2022) : A multicenter trial showed that this compound did not increase postoperative morbidity compared to propofol in older patients undergoing elective abdominal surgery. The primary endpoint indicated a noninferiority between groups with similar complication rates .
  • Survival Outcomes : In a study comparing this compound to ketamine for induction, this compound was associated with higher survival rates at 28 days post-intubation (80.8% vs. 73.1%) but required more vasopressor support within 24 hours .

Case Studies

  • Septic Shock Patients : A study assessing this compound's impact on critically ill patients demonstrated that while it did not reduce life-threatening complications post-intubation, it was linked to lower mortality rates when used alongside hydrocortisone .
  • Elderly Patients : In elderly populations, this compound's use was associated with lower cortisol levels post-surgery compared to propofol, suggesting a potentially lower impact on adrenal function during anesthesia .

特性

IUPAC Name

ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKDXXFDDZOKR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023033
Record name Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etomidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.77e-01 g/L
Record name Etomidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etomidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
Record name Etomidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

33125-97-2
Record name Etomidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33125-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etomidate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etomidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etomidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22628B598
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etomidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142-142.8, 67 °C
Record name Etomidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etomidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 47.5 parts of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate in 500 parts of water is alkalized with 14 parts of sodium hydroxide solution 50%. The product is extracted twice with 325 parts of dichloromethane. The combined extracts are dried, filtered and evaporated in vacuo. The residue is crystallized from 2,2'-oxybispropane, yielding (-)-ethyl 1-(1-phenylethyl)-1H-imidazole- 5-carboxylate.
[Compound]
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etomidate
Reactant of Route 2
Reactant of Route 2
Etomidate
Reactant of Route 3
Reactant of Route 3
Etomidate
Reactant of Route 4
Etomidate
Reactant of Route 5
Reactant of Route 5
Etomidate
Reactant of Route 6
Etomidate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。